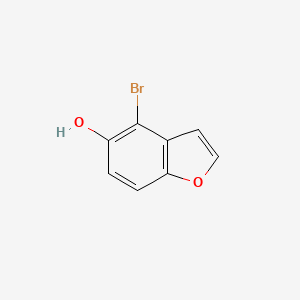

4-Bromobenzofuran-5-ol

Descripción

Contextual Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Organic Synthesis

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govacs.org First synthesized by Perkin in 1870, this heterocyclic ring has become a focal point for extensive global research due to its presence in a vast array of natural products and synthetically developed molecules. nih.govacs.orgjocpr.com Its derivatives are known to exhibit a wide spectrum of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govrsc.org The versatility of the benzofuran nucleus makes it a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. rsc.orgresearchgate.net

The significance of the benzofuran motif is underscored by its incorporation into numerous clinically approved drugs and its role as a fundamental building block for creating pharmacologically active agents. nih.govnih.govuq.edu.autandfonline.com The ability of the benzofuran structure to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking with enzymes, contributes to its therapeutic potential. mdpi.com Consequently, organic chemists are continually persuaded to develop novel and efficient synthetic methodologies to construct this potent heterocyclic system, utilizing catalysts ranging from transition metals like palladium and copper to Lewis and Brønsted acids. nih.govbohrium.com

Strategic Importance of Halogenated Benzofuran Derivatives in Chemical Research

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—into the benzofuran scaffold is a well-established strategy in medicinal chemistry to enhance the biological profile of the resulting derivatives. nih.govmdpi.com Halogenation can significantly influence a molecule's properties by increasing its membrane permeability, which can facilitate crossing the blood-brain barrier, and by reducing metabolic degradation, thereby extending the drug's lifetime. researchgate.net The hydrophobic and electronic nature of halogens can be beneficial, often leading to a notable increase in the cytotoxic activities of benzofuran compounds against cancer cells. nih.govresearchgate.net

Brominated benzofurans, in particular, are valuable intermediates in organic synthesis. The bromine atom acts as a reactive handle or an excellent leaving group, enabling a wide range of further chemical modifications through cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. vulcanchem.com This functionalization allows for the creation of diverse chemical libraries for biological screening and the development of complex molecules with tailored properties for applications in both medicinal chemistry and materials science. vulcanchem.comdur.ac.uk Research has shown that the position of the halogen on the benzofuran ring is a critical factor in determining the compound's cytotoxic activity, making halogenated derivatives a key area of investigation for potential therapeutic agents. mdpi.com

Research Landscape of Hydroxylated Benzofuran Compounds and Their Synthetic Challenges

Hydroxylated benzofuran derivatives are a significant class of compounds, found in numerous natural products and drug candidates that exhibit important biological activities. researchgate.netnih.gov The hydroxyl group can play a crucial role in the molecule's interaction with biological targets, often acting as a hydrogen bond donor or acceptor. For instance, the 2,3-dihydro-5-benzofuranol ring system has been explored as a template for designing antioxidant-based inhibitors of leukotriene biosynthesis, which are relevant for treating conditions like asthma and inflammation. nih.gov Similarly, hydroxylated benzofuro[3,2-b]pyridin-7-ols have been identified as selective topoisomerase IIα inhibitors, demonstrating their potential as anticancer agents. nih.gov

Rationale and Academic Focus for Investigating 4-Bromobenzofuran-5-ol

The academic investigation of this compound is driven by a confluence of the strategic principles outlined in the preceding sections. The benzofuran core provides a biologically privileged scaffold, the bromine atom at the 4-position offers a site for synthetic elaboration and potential enhancement of biological activity, and the hydroxyl group at the 5-position is a key functional group for mediating interactions with biological targets.

The specific substitution pattern of this compound makes it a particularly interesting target for several reasons:

Synergistic Functionality: It combines a halogen and a hydroxyl group on the benzofuran framework. This combination allows for the exploration of potential synergistic effects between these two important pharmacophores. The hydroxyl group is known to be crucial for certain biological activities, while the bromine can modulate physicochemical properties like lipophilicity and metabolic stability. researchgate.netnih.gov

Synthetic Intermediate: The bromine atom serves as a versatile synthetic handle. It can be used in various cross-coupling reactions to introduce a wide range of substituents at the 4-position, allowing for the systematic exploration of structure-activity relationships (SAR). vulcanchem.com This makes this compound a valuable building block for creating libraries of novel compounds for drug discovery.

Probing Molecular Recognition: The defined regio-chemistry—with substituents at adjacent 4 and 5 positions—provides a unique chemical tool to probe the binding pockets of enzymes and receptors. The spatial arrangement of the bromo and hydroxyl groups can lead to specific interactions that would not be possible with other substitution patterns. The synthesis of related compounds, such as 4-amino-5-bromobenzofuran-7-carboxylic acid as a key intermediate for 5-HT4 receptor agonists, highlights the pharmaceutical relevance of this substitution pattern. google.com

The academic focus on this compound is therefore centered on its potential as a foundational structure for the development of new therapeutic agents and as a molecular probe to better understand drug-receptor interactions. Its synthesis and derivatization are key steps toward unlocking the potential of this uniquely functionalized heterocyclic compound.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H5BrO2 |

|---|---|

Peso molecular |

213.03 g/mol |

Nombre IUPAC |

4-bromo-1-benzofuran-5-ol |

InChI |

InChI=1S/C8H5BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,10H |

Clave InChI |

WOOFQDYMNDSRPF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CO2)C(=C1O)Br |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Bromobenzofuran 5 Ol Derivatives

Analysis of Halogen Bond Interactions in Benzofuran (B130515) Systems

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. wikipedia.orgbeilstein-journals.org This interaction, denoted as R–X···Y (where X is the halogen and Y is the nucleophile), is highly directional due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the R–X covalent bond. wikipedia.orgnih.gov The strength of halogen bonds typically increases with the polarizability of the halogen, following the trend F ≪ Cl < Br < I. mdpi.com

In benzofuran systems containing a bromine atom, such as 4-bromobenzofuran-5-ol, the bromine can participate in significant halogen bonding. These interactions can influence molecular conformation, crystal packing, and biological activity. wikipedia.orgresearchgate.net X-ray crystal structure analysis of brominated organic compounds frequently reveals short Br···Br, Br···O, or Br···π contacts that are crucial for the formation of supramolecular architectures. mdpi.com For instance, studies on brominated isoindole derivatives show Br···Br distances of 3.638 Å, which is shorter than the sum of the van der Waals radii (3.70 Å), indicating a stabilizing interaction. mdpi.com

The interaction between a halogen bond donor and a π-system, such as the furan (B31954) or benzene (B151609) ring of a benzofuran derivative, is also a recognized phenomenon. mdpi.com Computational studies on complexes between halogenated molecules and aromatic heterocycles like furan have shown that the interaction between the halogen atom and the π-bonds can be stronger than the interaction with the in-plane lone pairs of the heteroatom. nih.govnih.gov These halogen bonds are driven by a combination of electrostatic, orbital, and dispersion interactions. nih.govnih.gov The directionality and strength of these bonds make them a valuable tool in crystal engineering and drug design, where they can enhance the binding affinity of ligands to protein targets. researchgate.netnih.gov In the case of benziodarone (B1666584) analogues, halogen bonding has been identified as important for binding to thyroxine-binding sites. researchgate.net

Electronic and Steric Effects on Benzofuran Reactivity

The reactivity of a substituted benzofuran, such as this compound, is profoundly influenced by the electronic and steric properties of its substituents. dalalinstitute.com These effects determine the regioselectivity of chemical reactions and the stability of reaction intermediates. wikipedia.org

Electronic Effects: The benzofuran ring system has distinct reactive sites. The C2 and C3 positions of the furan moiety are electron-rich and susceptible to electrophilic attack. researchgate.net The substituents on the benzene ring modulate the reactivity of the entire scaffold.

Hydroxyl Group (-OH) at C5: The hydroxyl group is a strong electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). Its powerful +R effect dominates, increasing the electron density at the ortho and para positions (C4, C6, and C7a). This activating effect makes the benzene ring more susceptible to electrophilic substitution.

In this compound, the interplay between the activating -OH group and the deactivating -Br group creates a complex reactivity profile. The strong activation by the hydroxyl group at C5 generally outweighs the deactivation by the bromine at C4, though the precise outcome of a reaction will depend on the specific reagents and conditions. For example, in palladium-catalyzed arylations, substrates with electron-donating groups often exhibit higher reactivity. mdpi.com

Steric Effects: Steric hindrance arises from the spatial bulk of substituents, which can impede the approach of a reagent to a reaction site. dalalinstitute.com In this compound, the substituents at C4 and C5 can sterically influence reactions at adjacent positions, such as C3 on the furan ring and C6 on the benzene ring. The size of the bromine atom at C4 may hinder reactions at the C3 and C5 positions. Similarly, reactions involving the hydroxyl group at C5 could be affected by the adjacent bromine. Steric effects are critical in dictating reaction selectivity, sometimes slowing down or preventing unwanted side reactions. dalalinstitute.com

Exploration of Palladium-Catalyzed Transformations with Bromobenzofuran Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to bromobenzofuran scaffolds. uwindsor.ca The bromine atom serves as an excellent handle for introducing a wide variety of substituents onto the benzofuran core through reactions like Suzuki, Stille, Heck, and Sonogashira couplings. rsc.orgresearchgate.net These transformations are central to the synthesis of complex molecules with potential biological activity. nih.govnih.gov

For example, 2-bromobenzofurans readily undergo Suzuki-Miyaura coupling with arylboronic acids to yield 2-arylbenzofurans, a common motif in pharmacologically active compounds. mdpi.com Similarly, Stille couplings with organostannanes and Sonogashira couplings with terminal alkynes provide access to further functionalized derivatives. The general catalytic cycle for these reactions involves oxidative addition of the bromobenzofuran to a Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca

Heteroaryl bromides, including 5-bromobenzofuran, have been successfully used in palladium-catalyzed C-H arylation reactions, demonstrating the versatility of this scaffold as a building block in organic synthesis. nih.gov

Below is a table summarizing various palladium-catalyzed transformations involving bromobenzofuran substrates.

| Reaction Type | Bromobenzofuran Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| Suzuki-Miyaura Coupling | 2-Bromobenzofurans | Triarylbismuth Reagents | Pd(OAc)₂ / PPh₃ | 2-Arylbenzofurans | High | researchgate.netkisti.re.kr |

| Stille-type Coupling | 2-Bromobenzo[b]furans | Alkenylaluminum Reagents | PdCl₂ / XantPhos | 2-Alkenylbenzo[b]furans | Up to 97% | rsc.org |

| Sonogashira Coupling | o-Iodophenols | Terminal Alkynes | Pd(PPh₃)₄ / CuI | 2-Substituted Benzofurans | N/A | nih.gov |

| C-H Arylation | 4-Pyridylmethyl Aryl Ethers | 5-Bromobenzofuran | Pd(OAc)₂ / NIXANTPHOS | Arylated 4-Pyridylmethyl Ethers | 81-88% | nih.gov |

| C-H Arylation | Benzofurans | Triarylantimony Difluorides | Pd(OAc)₂ / CuCl₂ | 2-Arylbenzofurans | Moderate to High | mdpi.com |

Functional Group Interconversions on the Benzofuran Ring System

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk The this compound structure offers two primary functional groups—the phenolic hydroxyl and the aryl bromide—that are ripe for such transformations.

The hydroxyl group at the 5-position is weakly acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for a variety of O-alkylation and O-acylation reactions. For instance, the reaction of a hydroxybenzofuran with an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate can yield the corresponding methoxybenzofuran derivative. nih.gov

The bromine atom at the 4-position is a versatile handle for FGI. It can be replaced by a range of other groups, most commonly through palladium-catalyzed cross-coupling reactions as detailed in the previous section. Another important transformation is the conversion of the aryl bromide into an organometallic species. This can be achieved through lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) or by forming a Grignard reagent. The resulting organometallic intermediate can then be reacted with various electrophiles to introduce new functional groups.

The following table provides examples of functional group interconversions applicable to the benzofuran scaffold.

| Starting Group | Target Group | Reagents and Conditions | Reaction Type | Reference |

| Phenolic -OH | Methoxy (B1213986) -OCH₃ | Iodomethane (CH₃I), K₂CO₃ | Williamson Ether Synthesis | nih.gov |

| Aryl -Br | Aryl -B(OH)₂ | Bis(pinacolato)diboron, Pd catalyst | Miyaura Borylation | uwindsor.ca |

| Aryl -Br | Aryl -CN | Zn(CN)₂, Pd catalyst | Rosenmund-von Braun Reaction | imperial.ac.uk |

| Aryl -Br | Aryl -H | H₂, Pd/C, base | Hydrodehalogenation | imperial.ac.uk |

| Aldehyde -CHO | Primary Alcohol -CH₂OH | NaBH₄ or LiAlH₄ | Reduction | slideshare.net |

| Carboxylic Acid -COOH | Ester -COOR' | R'OH, acid catalyst | Fischer Esterification | slideshare.net |

Investigation of Radical-Polar Crossover Mechanisms in Derivatization Reactions

Recent advancements in synthetic methodology have explored reaction pathways that merge radical and polar steps, often termed radical-polar crossover mechanisms. These strategies can provide novel and efficient routes to complex molecules. In the context of benzofuran chemistry, such mechanisms have been investigated, particularly in reactions initiated by single-electron transfer (SET). researchgate.netnih.gov

One prominent example involves the use of heteroatom-centered anions as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.govdntb.gov.ua In this process, an SET from the SED to a suitable benzofuran precursor (e.g., an o-alkynylphenol derivative) generates a radical anion. This highly reactive intermediate can then undergo a sequence of steps, which may include radical cyclization followed by intermolecular radical-radical coupling, to form the final product. researchgate.netmdpi.com

The mechanism often involves the following key stages:

Initiation (Polar to Radical): A polar species, the SED, donates a single electron to the substrate, generating a radical ion.

Propagation (Radical): The radical intermediate undergoes transformations such as intramolecular cyclization or intermolecular addition.

Termination (Radical to Polar): The resulting radical can be further reduced to an anion (a polar species) which is then protonated during workup, or it can couple with another radical species.

Control experiments and computational studies are crucial for elucidating these complex mechanisms. nih.gov For example, the reaction of 2-iodo aryl allenyl ethers with 2-azaallyl anions initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, showcasing a unique radical cascade mechanism for building benzofuran derivatives. mdpi.com These methods highlight the power of combining radical and polar reactivity to achieve transformations that are challenging using conventional ionic pathways.

Thermally Induced Rearrangements in Benzofuran Synthesis

Thermally induced rearrangements, particularly pericyclic reactions like sigmatropic rearrangements, represent a powerful strategy for the synthesis of benzofuran skeletons. mdpi.com These reactions often proceed with high stereoselectivity and can be used to construct the benzofuran core from acyclic or alternative heterocyclic precursors under thermal conditions.

A notable example is the use of a mdpi.commdpi.com-sigmatropic rearrangement in benzofuran synthesis. scilit.comrsc.org In one approach, oxime ethers derived from O-arylhydroxylamines and ketones are acylated, for instance with trifluoroacetic anhydride (B1165640). organic-chemistry.org This triggers a mdpi.commdpi.com-sigmatropic rearrangement of the N-acylated intermediate, followed by cyclization and aromatization to yield the benzofuran product. This method has proven effective for the synthesis of natural products like Stemofuran A and Eupomatenoid 6. organic-chemistry.org Another strategy involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides, which proceeds via a charge-accelerated mdpi.commdpi.com-sigmatropic rearrangement and subsequent substituent migration to afford highly substituted benzofurans. rsc.org

Other types of rearrangements have also been reported. An unusual rearrangement of a benzopyran system to a benzofuran has been observed, offering a novel synthetic pathway to these heterocycles. mdpi.com Additionally, the thermal rearrangement of spiro[benzofuran-cyclohexadienone] structures has been studied, leading to a complex mixture of products including xanthones. researchgate.net

The table below summarizes key examples of thermally induced rearrangements in benzofuran synthesis.

| Precursor Type | Rearrangement Type | Key Reagents/Conditions | Product | Reference |

| O-Aryl Oxime Ethers | mdpi.commdpi.com-Sigmatropic Rearrangement | Trifluoroacetic Anhydride (TFAA) | Substituted Benzofurans | organic-chemistry.org |

| 2,6-Disubstituted Phenols | mdpi.commdpi.com-Sigmatropic Rearrangement & Migration | Alkynyl Sulfoxides, TFAA | Highly Substituted Benzofurans | rsc.org |

| Benzopyran Derivatives | Benzopyran-Benzofuran Rearrangement | N/A (unusual rearrangement observed) | Benzofuran Derivatives | mdpi.com |

| Spiro[benzofuran-cyclohexadienone] | Thermal Rearrangement | Neat thermolysis | Xanthones, Bisphenols | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization of 4 Bromobenzofuran 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 4-Bromobenzofuran-5-ol was found in the available resources. A complete analysis would require the following.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are indispensable for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming which protons are coupled.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific HRMS data for this compound is not available. This technique would be used to determine the precise mass of the molecular ion. The measured mass would be compared to the theoretical exact mass calculated from its molecular formula, C₈H₅BrO₂, to confirm the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks (M+ and M+2) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Experimental IR and Raman spectra could not be found. These techniques probe the vibrational modes of the molecule and are used to identify functional groups.

IR Spectroscopy: Key expected absorptions would include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching for the aromatic and furan (B31954) rings (around 3000-3100 cm⁻¹), C=C stretching within the rings (around 1450-1600 cm⁻¹), and C-O stretching frequencies for the furan ether and the phenol (B47542) (around 1000-1250 cm⁻¹).

Raman Spectroscopy: This technique would complement the IR data, providing information on the molecule's polarizability and being particularly sensitive to the vibrations of the aromatic system and symmetric bonds.

Advanced Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

The differentiation of this compound from its other positional isomers (e.g., 5-Bromobenzofuran-4-ol or 7-Bromobenzofuran-5-ol) would heavily rely on the spectroscopic techniques mentioned above. The distinct electronic environments in each isomer would lead to unique patterns in their NMR spectra, particularly in the chemical shifts and coupling constants of the aromatic protons. Chromatographic methods coupled with mass spectrometry (e.g., GC-MS or LC-MS) would also be crucial for separating isomers and assessing the purity of the compound, as different isomers would likely exhibit different retention times.

Theoretical and Computational Chemistry Investigations of 4 Bromobenzofuran 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to exploring the molecular properties of 4-bromobenzofuran-5-ol. Density Functional Theory (DFT) is a predominant method used for this purpose, balancing computational cost with high accuracy for many molecular systems. bldpharm.com DFT calculations are employed to determine the molecule's most stable three-dimensional structure (conformation) by finding the minimum energy geometry.

The process begins with an initial structural guess, often generated from force-field methods, which is then optimized at a chosen level of theory. bldpharm.com For a molecule like this compound, a functional such as B3LYP or M06-2X combined with a basis set like 6-311+G(d,p) or def2-TZVP would be appropriate. bldpharm.comruc.dk The M06-2X functional is often effective for systems involving non-covalent interactions. bldpharm.com The geometry optimization yields key parameters such as bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

From the optimized geometry, a wealth of information about the electronic structure can be derived. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Table 1: Key Electronic Properties Investigated via DFT

| Property | Significance for this compound | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D conformation, including key bond lengths and angles. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Total Energy | Determines the relative stability of different conformers or isomers. | DFT, Hartree-Fock |

| HOMO/LUMO Energies | Indicate electron-donating and electron-accepting abilities; the energy gap relates to reactivity. | DFT |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. | Calculated from DFT wavefunctions |

| Mulliken/NBO Charges | Quantify the partial charge on each atom, offering insights into local polarity. | Natural Bond Orbital (NBO) analysis |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify the reactants, products, and the high-energy transition states that connect them. mdpi.com This provides a detailed, step-by-step understanding of how a reaction occurs, which is often difficult to observe experimentally. bldpharm.com

The process involves locating the geometry of the transition state (TS), which is a first-order saddle point on the PES. Advanced algorithms are used to search for this structure. Once a candidate TS is found, its identity is confirmed by a vibrational frequency calculation. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the path of atomic rearrangement during the chemical transformation. mdpi.com

Following the confirmation of the TS, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. These computational approaches allow for the systematic study of potential synthetic routes or degradation pathways for this compound. imist.ma

Analysis of Non-Covalent Interactions (NCI) and Halogen Bonding in the Molecular Framework

The molecular framework of this compound contains several features that give rise to significant non-covalent interactions (NCIs), which are crucial for its physical properties and intermolecular recognition. These interactions include hydrogen bonding and, notably, halogen bonding.

The bromine atom at the C4 position is a potential halogen bond donor. A region of positive electrostatic potential, known as a σ-hole, exists on the bromine atom opposite to the C-Br covalent bond. researchgate.net This electropositive region can interact favorably with a nucleophilic site (a Lewis base), such as the oxygen atom of the hydroxyl group or the furan (B31954) ring of a neighboring molecule. researchgate.netnih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend F << Cl < Br < I. researchgate.net

In addition to halogen bonds, the hydroxyl group at the C5 position can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). These interactions can lead to the formation of dimers or larger supramolecular assemblies in the solid state.

Computational methods used to analyze these interactions include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between interacting atoms, characterizing the nature and strength of the interaction.

Non-Covalent Interaction (NCI) Plots: This visualization technique highlights regions of space involved in non-covalent interactions, color-coding them to distinguish between strong attractive (e.g., hydrogen bonds), weak (e.g., van der Waals), and repulsive forces.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bond | C4-Br (σ-hole) | Oxygen (hydroxyl/furan), π-system of the benzene (B151609) or furan ring | Influences crystal packing and molecular recognition. researchgate.net |

| Hydrogen Bond | 5-OH | Oxygen (hydroxyl/furan) on another molecule | Key interaction for forming dimers and extended networks. |

| π-π Stacking | Benzofuran (B130515) ring system | Benzofuran ring system on another molecule | Contributes to the stability of crystal structures. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating chemical shifts. diva-portal.org The process involves:

Optimizing the molecular geometry at a suitable DFT level.

Performing a GIAO calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus.

Calculating the relative chemical shifts (δ) by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ruc.dk

For a molecule with a heavy atom like bromine, it can be important to include relativistic effects in the calculation to achieve high accuracy for the chemical shifts of nearby carbons. ntu.ac.uk The predicted ¹H and ¹³C NMR spectra can then be compared with experimental data to aid in peak assignment. diva-portal.org Changes in scalar coupling constants upon complexation can also be used to probe weak interactions like halogen bonding in solution. chemscene.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations are performed on the optimized geometry and yield a set of vibrational modes and their corresponding frequencies. The predicted spectrum helps in assigning the vibrational modes observed in experimental spectra.

Investigation of Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry accounts for these effects using various solvent models.

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), are computationally efficient. They approximate the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This model is effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic properties, and reactivity. Studies have shown that properties like the HOMO-LUMO gap and dipole moment can change significantly when moving from the gas phase to a polar solvent.

Explicit Solvent Models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. This approach is computationally intensive but is necessary for studying specific solute-solvent interactions, such as hydrogen bonding, that are crucial for certain reaction mechanisms or conformational preferences. Often, a hybrid approach is used, where a few explicit solvent molecules are placed in the first solvation shell around the solute, and the larger solvent environment is treated with an implicit model. These investigations are critical for understanding the behavior of this compound in a realistic chemical environment.

Applications of 4 Bromobenzofuran 5 Ol and Its Derivatives in Complex Organic Synthesis

Utility as Versatile Building Blocks for Diverse Heterocyclic Scaffolds

The strategic placement of the bromine atom and the hydroxyl group on the benzofuran (B130515) core endows 4-Bromobenzofuran-5-ol with significant versatility as a precursor for a wide array of other heterocyclic systems. The bromine atom can be readily substituted or participate in various cross-coupling reactions, while the hydroxyl group can be alkylated, acylated, or otherwise modified. smolecule.com

Derivatives of brominated benzofurans serve as key starting materials for synthesizing more complex fused heterocycles. For instance, 2-acetyl-5-bromobenzofuran can be condensed with hydrazine (B178648) derivatives to form hydrazones. These intermediates, in turn, can react with various electrophiles to construct thiadiazole and thiazole (B1198619) rings, demonstrating the utility of the bromobenzofuran scaffold in building diverse heterocyclic systems. sciepub.com The reactivity of such intermediates allows for the generation of libraries of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net

The general synthetic utility is highlighted in the preparation of various benzofuran-based heterocycles, where the core structure acts as a template for further annulation and functionalization reactions. sciepub.comresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Bromobenzofuran Precursors

| Starting Material Derivative | Reagents | Resulting Heterocycle |

|---|---|---|

| 2-Acetyl-5-bromobenzofuran hydrazone | Hydrazonyl halides | 1,3,4-Thiadiazole derivatives |

| 2-Acetyl-5-bromobenzofuran thiosemicarbazone | Acetic anhydride (B1165640) | 1,3,4-Thiadiazole derivative |

Precursors in the Total Synthesis of Complex Natural Products Containing Hydroxylated Benzofuran Moieties

The hydroxylated benzofuran motif is a core component of many biologically active natural products. rsc.orgresearchgate.net The total synthesis of these complex molecules often relies on the strategic use of pre-functionalized building blocks like this compound. The bromine atom serves as a handle for key bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are instrumental in assembling the carbon skeleton of the target natural product. rsc.org

For example, the synthesis of natural products like ailanthoidol, which contains a hydroxylated benzofuran unit, often involves coupling reactions with a bromobenzofuran intermediate. rsc.orgresearchgate.net Synthetic strategies can be designed to introduce side chains and other functionalities at the position of the bromine atom, while the hydroxyl group can be protected and deprotected as needed throughout the synthetic sequence. This approach allows for a convergent and efficient construction of complex natural product architectures. rsc.orgnih.gov The ability to modify the benzofuran core at specific positions is crucial for accessing a variety of natural products and their analogs. rsc.org

Table 2: Key Coupling Reactions in Natural Product Synthesis Utilizing Bromobenzofuran Scaffolds

| Reaction Type | Catalyst | Application | Reference Example |

|---|---|---|---|

| Stille Coupling | Palladium | Coupling of a benzofuranyl bromide with stannanyl compounds to build a key C-C bond. | Synthesis of Ailanthoidol |

| Sonogashira Coupling | Palladium/Copper | Coupling of a bromobenzofuran with terminal alkynes to introduce side chains. | Synthesis of Ailanthoidol and XH-14 |

Intermediates for the Development of Advanced Functional Materials

The unique electronic and photophysical properties of the benzofuran ring system make its derivatives attractive candidates for the development of advanced functional materials. nih.gov this compound can serve as a key intermediate in the synthesis of these materials. The bromine atom allows for the incorporation of the benzofuran unit into larger conjugated systems through polymerization or cross-coupling reactions. smolecule.com

The hydroxyl group can be used to tune the solubility and processing characteristics of the resulting materials or to attach them to surfaces. Benzofuran derivatives have found applications in the synthesis of polymers and dyes, including those used in dye-sensitized solar cells. nih.gov The ability to systematically modify the structure of this compound allows for the fine-tuning of the optical and electronic properties of the final materials, making it a valuable building block in materials science research. nih.gov

Synthesis of Analogs for Structure-Activity Relationship Studies in Chemical Biology (Excluding Biological Efficacy Details)

In chemical biology and medicinal chemistry, understanding the relationship between a molecule's structure and its activity (SAR) is fundamental to the design of new therapeutic agents. nih.govnih.gov this compound is an excellent scaffold for generating libraries of analogs for SAR studies. smolecule.com The bromine atom can be replaced with a wide variety of substituents using modern cross-coupling methods, allowing for systematic exploration of the chemical space around that position. rsc.orgresearchgate.net

Simultaneously, the hydroxyl group can be converted into ethers, esters, or other functional groups. This dual functionalization capacity enables the creation of a diverse set of molecules from a single starting material. smolecule.com By synthesizing and studying these analogs, researchers can determine which structural features are critical for a compound's interaction with its biological target. For example, series of 3,5-disubstituted benzofurans have been synthesized to clarify SAR for specific biological targets. nih.gov This systematic approach is crucial for optimizing lead compounds in drug discovery programs. nih.govnih.gov

Design and Preparation of Chemical Probes for Academic Research Applications

Chemical probes are essential tools for studying biological processes in academic research. These molecules are designed to interact with specific biological targets and often contain a reporter tag (e.g., a fluorescent group or an affinity label) for detection and analysis. nih.gov this compound provides a versatile platform for the synthesis of such probes.

The bromine atom can be functionalized with a "clickable" handle, such as an alkyne or azide, allowing for the easy attachment of reporter tags via copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. ljmu.ac.ukunimi.it The hydroxyl group can be used to modulate the probe's physical properties, such as its solubility and cell permeability. The benzofuran core itself can serve as a recognition element for the target of interest. This modular approach to synthesis allows for the rapid generation of customized chemical probes for a wide range of academic research applications, including target identification and validation. nih.gov

Future Directions in 4 Bromobenzofuran 5 Ol Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly pivotal in modern organic synthesis, steering research towards more environmentally benign and efficient processes. ijnc.ir For the synthesis of 4-bromobenzofuran-5-ol and its analogs, future efforts will likely focus on developing pathways that are both sustainable and atom-economical.

Current synthetic strategies for benzofurans, the core structure of this compound, often involve multi-step sequences and the use of stoichiometric, and sometimes hazardous, reagents. jocpr.com Future research is expected to prioritize the following:

Catalytic Systems: A shift away from stoichiometric reagents towards catalytic systems, particularly those using earth-abundant and non-toxic metals like iron, is anticipated. chinesechemsoc.org Iron-catalyzed reactions, for instance, offer an eco-friendly alternative to traditional cross-coupling catalysts. chinesechemsoc.org

One-Pot Reactions: Designing multi-component reactions where several bonds are formed in a single operation will enhance efficiency and reduce waste. nih.govnih.gov Strecker-type reactions and condensations using recyclable catalysts like silica (B1680970) sulfuric acid are promising avenues. nih.govnih.gov

Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product are highly desirable. rsc.org Metal-free annulation reactions of phenols and propargylic alcohols, which can proceed with 100% atom economy, represent a significant step in this direction. mdpi.com

Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of bulk solvents, is a burgeoning area of green chemistry. sciencesconf.org Exploring mechanochemical syntheses for benzofuran (B130515) derivatives could lead to significantly more sustainable processes. sciencesconf.org

| Green Chemistry Approach | Potential Application in Benzofuran Synthesis | Key Benefits |

| Earth-Abundant Metal Catalysis | Iron-catalyzed cyclization and cross-coupling reactions. chinesechemsoc.org | Reduced cost, lower toxicity, environmental compatibility. chinesechemsoc.org |

| One-Pot, Multi-Component Reactions | Condensation of phenols, aldehydes, and other building blocks. nih.govscielo.org.za | Increased efficiency, reduced waste, simplified procedures. nih.gov |

| Atom-Economical Annulations | [3+2] annulation of phenols with propargylic alcohols. mdpi.com | Maximized resource utilization, minimal byproduct formation. mdpi.com |

| Mechanochemistry | Solvent-free synthesis from solid-state reactants. sciencesconf.org | Reduced solvent waste, potential for novel reactivity. sciencesconf.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond established synthetic routes, future research will delve into uncovering new ways to functionalize the this compound scaffold. This involves exploring unconventional reaction pathways and leveraging the inherent reactivity of the molecule in innovative ways.

Skeletal Editing: A groundbreaking area is the "skeletal editing" of the benzofuran core itself. chinesechemsoc.org Recent studies have shown that iron catalysis can facilitate boron insertion and silicon migration, effectively remodeling the molecular framework to create novel cyclic boronic acids and silicon-containing alkenes. chinesechemsoc.org Applying such strategies to this compound could yield previously inaccessible derivatives.

Charge-Accelerated Rearrangements: Unusual transformations involving substituent migration are being discovered. rsc.org For example, charge-accelerated nih.govnih.gov-sigmatropic rearrangements of phenols with alkynyl sulfoxides have led to highly substituted benzofurans through unexpected migration pathways. rsc.org Probing the behavior of this compound under these conditions could unlock new synthetic possibilities.

Domino and Cascade Reactions: Designing reactions where a single event triggers a cascade of subsequent transformations can rapidly build molecular complexity from simple precursors. mdpi.com Domino hydration/annulation of 2-fluorophenylacetylenes is one such example leading to benzofurans. mdpi.com Developing similar cascades starting from or incorporating this compound is a promising future direction.

Photoredox Catalysis: The use of light to drive chemical reactions offers mild and selective transformation conditions. Merged gold/organophotoredox catalysis has been used for the ortho-oxygenative 1,2-difunctionalization of diarylalkynes, a reaction that can lead to benzofuran precursors. researchgate.net

Integration of Advanced Computational Methodologies for Rational Design

Computational chemistry is poised to play an increasingly integral role in the study of this compound, moving from a supportive role to a predictive and design-oriented one.

Predictive Modeling: In silico tools can predict the reactivity and potential biological activity of novel this compound derivatives, guiding synthetic efforts towards the most promising targets. researchgate.netnih.gov Molecular docking studies, for instance, can identify potential enzyme inhibitors by simulating the binding of a ligand to a protein's active site. nih.govbrieflands.comdntb.gov.ua

Mechanism Elucidation: Computational analyses can provide deep insights into reaction mechanisms that are difficult to probe experimentally. chinesechemsoc.orgresearchgate.net This understanding is crucial for optimizing reaction conditions and for the rational design of new catalysts and transformations.

Structure-Activity Relationship (SAR) Studies: By computationally modeling libraries of virtual compounds based on the this compound scaffold, researchers can establish robust SARs. acs.orgjst.go.jp This allows for the targeted design of molecules with enhanced properties, such as improved binding affinity for a biological target. acs.org For example, computational studies have been used to design benzofuran derivatives as potent allosteric inhibitors of thrombin. acs.org

Application of Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the adoption of flow chemistry and automated synthesis is essential.

Flow Chemistry: Performing reactions in continuous flow systems offers numerous advantages over traditional batch chemistry, including precise control over reaction parameters, enhanced safety, and easier scalability. dfc-kyoto.co.jpvapourtec.com The increased surface-area-to-volume ratio in microreactors allows for superior heat exchange and mixing. dfc-kyoto.co.jp This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates.

Automated Synthesis: Automated platforms can perform a large number of experiments in a high-throughput manner, rapidly screening different catalysts, solvents, and reaction conditions. dfc-kyoto.co.jp This accelerates the optimization process and the generation of compound libraries for biological screening. Coupling automation with flow chemistry creates a powerful tool for discovering novel reactivity and developing robust synthetic protocols. vapourtec.com

| Technology | Key Advantages for this compound Research |

| Flow Chemistry | Precise temperature and time control, improved safety for hazardous reactions, rapid optimization, and seamless scalability. dfc-kyoto.co.jpbeilstein-journals.org |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of derivative libraries, and efficient data collection. dfc-kyoto.co.jpvapourtec.com |

Expanding the Synthetic Scope towards Undiscovered Complex Architectures

This compound is not just a target molecule but a valuable starting point for the synthesis of more intricate and potentially bioactive molecular architectures. The bromine and hydroxyl groups provide orthogonal handles for a wide range of chemical modifications.

Natural Product Synthesis: The benzofuran core is present in numerous natural products with interesting biological activities. rsc.orgresearchgate.net this compound can serve as a key building block in the total synthesis of such complex natural products. rsc.org

Polycyclic Heterocycles: The functional groups on this compound allow for its elaboration into complex polycyclic systems. For example, it could be a precursor for creating indeno[1,2-b]benzofurans, which are known to have a range of biological properties. scielo.org.za

Molecular Hybrids: There is growing interest in creating hybrid molecules that combine the benzofuran scaffold with other pharmacophores, such as oxadiazoles, triazoles, or pyrimidines, to explore synergistic biological effects. researchgate.netbrieflands.comresearchgate.net The reactivity of the bromo and hydroxyl groups on this compound makes it an ideal platform for such molecular hybridization strategies. nih.govbrieflands.com

The future of research on this compound is bright, with numerous avenues for innovation. By embracing sustainable methodologies, exploring novel reactivity, integrating computational tools, adopting automation, and aiming for greater molecular complexity, chemists will continue to unlock the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromobenzofuran-5-ol, and what methodological considerations ensure reproducibility?

- Answer : A validated approach involves electrophilic substitution or coupling reactions. For example, benzofuran derivatives can be synthesized via oxidative cyclization of phenolic precursors. In a related study, 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using 4-methoxyphenol and styrene with hexafluoropropanol as a solvent and DDQ as an oxidant at room temperature . Key considerations include solvent choice (e.g., polar aprotic solvents for bromination), stoichiometric control of brominating agents (e.g., NBS or Br₂), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction progress should be monitored by TLC and confirmed via NMR (¹H/¹³C) and HRMS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Adhere to GHS guidelines for brominated aromatic compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

- Answer : Combine recrystallization (e.g., using ethanol/water mixtures) with silica gel chromatography. For polar byproducts, gradient elution (hexane to ethyl acetate) effectively separates brominated products. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis ensures consistency .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Answer : SC-XRD provides precise bond lengths/angles and confirms regioselectivity of bromination. For example, in 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran, XRD (R factor = 0.036) confirmed the sulfonyl group’s position and dihedral angles between aromatic rings . Methodological steps:

- Crystallization : Use slow evaporation of dichloromethane/hexane.

- Data Collection : At 173 K to minimize thermal motion.

- Refinement : Software like SHELXL for structure solution .

Q. What strategies address contradictory pharmacological data for this compound analogs in receptor-binding assays?

- Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). Mitigation strategies:

- Dose-Response Curves : Test across concentrations (nM–µM) to identify non-linear effects.

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (cAMP/calcium flux) .

- Structural Analysis : Correlate activity with substituent positions using QSAR models or docking studies .

Q. How should researchers design experiments to investigate the environmental stability of this compound?

- Answer : Conduct accelerated degradation studies under varied conditions:

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; monitor via LC-MS .

- Hydrolysis : Test at pH 2 (HCl), 7 (buffer), and 12 (NaOH) at 40°C for 48 hours.

- Microbial Degradation : Use soil slurry models with LC-MS/MS quantification .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data in this compound studies?

- Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/LC₅₀ values. For non-normal distributions, apply probit analysis or Kaplan-Meier survival curves. Triangulate results with cytotoxicity assays (MTT/XTT) and apoptosis markers (Annexin V) .

Q. How can researchers validate the identity of synthetic this compound when NMR data conflicts with computational predictions?

- Answer : Cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.